2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Description

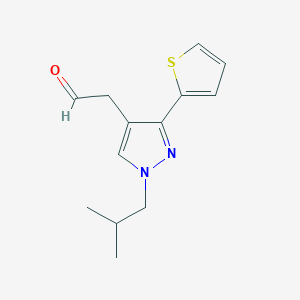

2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic organic compound featuring a pyrazole core substituted with an isobutyl group at the N1 position, a thiophen-2-yl moiety at the C3 position, and an acetaldehyde side chain at the C4 position. Its molecular formula is C₁₃H₁₆N₂OS (based on structural analogs in and ), with a molecular weight of approximately 248.35 g/mol.

Properties

Molecular Formula |

C13H16N2OS |

|---|---|

Molecular Weight |

248.35 g/mol |

IUPAC Name |

2-[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]acetaldehyde |

InChI |

InChI=1S/C13H16N2OS/c1-10(2)8-15-9-11(5-6-16)13(14-15)12-4-3-7-17-12/h3-4,6-7,9-10H,5,8H2,1-2H3 |

InChI Key |

MXTSBPQLVAGUEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the isobutyl and thiophene substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sodium acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

Oxidation: 2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid.

Reduction: 2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethanol.

Substitution: Various substituted derivatives of the thiophene ring.

Scientific Research Applications

2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Compound 1 : 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

- Structure: Replaces the acetaldehyde group with a cyanoacrylamide moiety.

- Synthesis: Synthesized via condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in ethanol under basic conditions (90% yield) .

Compound 2 : 2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

- Structure : Substitutes the thiophen-2-yl group with a trifluoromethyl (-CF₃) group.

- Properties : Molecular weight = 234.22 g/mol ; the -CF₃ group increases electronegativity and metabolic stability .

- Applications : Trifluoromethylpyrazole derivatives are widely used in agrochemicals (e.g., fungicides) due to their resistance to enzymatic degradation .

Heterocyclic Derivatives with Bioactive Substituents

Compound 4 : 1,3,4-Oxadiazole Thioethers ()

- Structure : Contains a trifluoromethylpyrazole core linked to oxadiazole-thioether groups.

- Activity : Demonstrated fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum and Rhizoctonia solani. Molecular docking confirmed interactions with succinate dehydrogenase (SDH), a key enzyme in fungal respiration .

- Key Difference : The oxadiazole ring improves oxidative stability compared to acetaldehyde-containing analogs.

Benzothiophene Acrylonitrile Derivatives ()

- Structure : Replace pyrazole with benzothiophene and acrylonitrile groups.

- Activity : Anticancer activity (GI₅₀ <10–100 nM) against 60 human cancer cell lines. The acrylonitrile group mimics combretastatin’s tubulin-binding motif .

Biological Activity

2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene group, and an isobutyl substituent. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Features

The compound's structure contributes to its biological properties:

- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

- Thiophene Group : Enhances electron mobility and may influence interactions with biological targets.

- Acetaldehyde Functional Group : Imparts reactivity that can lead to various biochemical interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, highlighting its versatility:

- Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Use of solvents like ethanol or methanol under varying temperatures.

- Employing purification techniques such as crystallization and chromatography to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Several studies have demonstrated the compound's potential as an anticancer agent:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). This is particularly relevant in the context of multidrug-resistant cancer cells .

- Case Study : In vitro studies have shown that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a promising therapeutic index .

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor:

- Target Enzymes : It interacts with enzymes involved in metabolic pathways, potentially disrupting their function. This interaction can lead to significant biological effects depending on the enzyme targeted .

Research Findings

Recent research has focused on the following aspects:

- Structure-Activity Relationship (SAR) : Studies have identified key structural features that enhance biological activity. For instance, modifications on the pyrazole ring can significantly alter potency against specific targets .

- Molecular Docking Studies : Computational studies have predicted how this compound binds to target proteins, providing insights into its mechanism of action and guiding further drug development efforts .

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(thiophen-2-yl)-1H-pyrazole | Pyrazole ring with thiophene | Known for anti-cancer properties |

| 1H-pyrazole derivatives | Various substituents on pyrazole | Broad spectrum of biological activities |

| Thiophene-based compounds | Thiophene ring with various substituents | High electron mobility, useful in electronics |

The distinct combination of functional groups in this compound may confer unique biological activities not observed in its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.